Oxan-2-ylmethanesulfonyl fluoride

Description

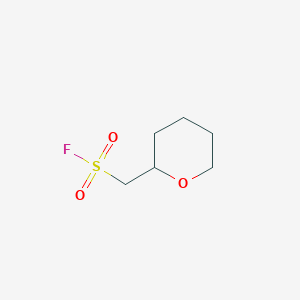

Structure

3D Structure

Properties

IUPAC Name |

oxan-2-ylmethanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO3S/c7-11(8,9)5-6-3-1-2-4-10-6/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFMJEMGBYHGEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CS(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Oxan 2 Ylmethanesulfonyl Fluoride

Established Synthetic Routes for Sulfonyl Fluorides

Traditional methods for the synthesis of sulfonyl fluorides often serve as the foundation for preparing novel compounds like Oxan-2-ylmethanesulfonyl fluoride (B91410). These routes are well-documented and offer reliable pathways to the desired products.

Synthesis via Sulfonyl Chlorides

The conversion of sulfonyl chlorides to sulfonyl fluorides is a cornerstone of sulfonyl fluoride synthesis. This method relies on the nucleophilic substitution of the chloride with a fluoride anion. A common and effective method involves the treatment of a sulfonyl chloride with potassium fluoride (KF). organic-chemistry.orgnih.gov The reaction is often carried out in a biphasic mixture of water and an organic solvent like acetone, which facilitates the dissolution of both the organic substrate and the inorganic fluoride salt. organic-chemistry.orgnih.gov This approach is lauded for its simplicity, mild conditions, and broad applicability to a range of sulfonyl chlorides, including aliphatic derivatives. organic-chemistry.org For instance, methanesulfonyl chloride can be converted to methanesulfonyl fluoride by reaction with an aqueous solution of potassium fluoride. google.com

Another variation of this method employs a phase-transfer catalyst, such as 18-crown-6 (B118740) ether, in conjunction with potassium fluoride in an anhydrous solvent like acetonitrile. mdpi.com This "naked fluoride" approach enhances the nucleophilicity of the fluoride ion, often leading to excellent yields at room temperature. mdpi.com

A plausible synthetic route to Oxan-2-ylmethanesulfonyl fluoride would, therefore, commence with the corresponding (Oxan-2-yl)methanesulfonyl chloride. This precursor, while not commercially readily available, could be synthesized from (Oxan-2-yl)methanol through a two-step process involving conversion to the corresponding thiol followed by oxidative chlorination. The subsequent fluorination of (Oxan-2-yl)methanesulfonyl chloride with potassium fluoride would then yield the target compound.

Table 1: Illustrative Conditions for the Conversion of Sulfonyl Chlorides to Sulfonyl Fluorides

| Sulfonyl Chloride Precursor | Fluorinating Agent | Solvent System | Catalyst | Temperature (°C) | Yield (%) | Reference |

| Methanesulfonyl chloride | KF | Water/Acetone | None | 20-60 | High | organic-chemistry.orggoogle.com |

| Arylsulfonyl chloride | KF | Acetonitrile | 18-crown-6 | Room Temp. | Excellent | mdpi.com |

| Heteroarylsulfonyl chloride | KHF₂ | Not specified | None | Not specified | Good | mdpi.com |

Direct Fluorosulfonylation of Precursors

Direct fluorosulfonylation methods offer a more streamlined approach by introducing the -SO₂F group in a single step, bypassing the need for sulfonyl chloride intermediates. One such strategy involves the reaction of alkyl halides with a source of sulfur dioxide and a fluoride source. organic-chemistry.org Modern advancements in photoredox catalysis have enabled the mild and scalable preparation of alkyl sulfonyl fluorides from readily available alkyl bromides and even alcohols via halogen atom transfer (XAT), followed by SO₂ capture and fluorination. organic-chemistry.org

For the synthesis of this compound, a potential precursor could be 2-(bromomethyl)oxane. This alkyl bromide could undergo a photocatalytic reaction with a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), and an electrophilic fluorine source like Selectfluor. nih.gov This method has been successfully applied to a range of alkyl organoboron substrates, highlighting its potential for synthesizing sp³-rich sulfonyl fluorides. nih.gov

Electrochemical Approaches to Sulfonimidoyl Fluorides and Related Compounds

Electrochemical methods represent a green and increasingly popular alternative for the synthesis of sulfur-fluorine compounds. These methods often avoid the need for harsh reagents and can proceed under mild conditions. While the provided outline mentions sulfonimidoyl fluorides, the principles can be extended to sulfonyl fluorides. Electrochemical synthesis can be achieved through the oxidative coupling of thiols and a fluoride source, such as potassium fluoride. This approach has been shown to be effective for a variety of alkyl, benzyl, and aryl thiols.

Novel Reagents and Catalytic Systems for Sulfonyl Fluoride Formation

The field of sulfonyl fluoride synthesis has been significantly advanced by the development of novel reagents and catalytic systems that offer improved efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed Methods (e.g., Fe-Catalyzed, Bi(III) Redox-Neutral Catalysis)

Transition metal catalysis has emerged as a powerful tool in organic synthesis. Iron-catalyzed reactions, for instance, are attractive due to the low cost and low toxicity of iron. While specific examples for the synthesis of this compound are not documented, iron-catalyzed processes for the formation of C-S bonds are known, which could be a key step in a multi-step synthesis. nih.gov

Bismuth(III) catalysis has also been developed for the synthesis of aryl sulfonyl fluorides from aryl boronic acids in a redox-neutral manner. nih.govacs.org This method involves the insertion of SO₂ into a Bi-C bond. nih.govacs.org Although primarily demonstrated for aryl systems, the underlying principles could potentially be adapted for aliphatic precursors.

Fluorinating Agents (e.g., AISF, DAST, Selectfluor, Pyridinium Poly(HF))

A variety of fluorinating agents are available, each with its own advantages and specific applications.

AISF ([4-(Acetylamino)phenyl]imidodisulfuryl difluoride) : This is a bench-stable, crystalline solid that serves as a safe and effective alternative to the hazardous sulfuryl fluoride gas. sigmaaldrich.comenamine.net It is particularly useful for the synthesis of fluorosulfates and sulfamoyl fluorides from phenols and amines, respectively, under mild, room temperature conditions. sigmaaldrich.comenamine.net

DAST (Diethylaminosulfur Trifluoride) : DAST is a versatile and widely used nucleophilic fluorinating agent. researchgate.netsigmaaldrich.com It can convert sulfonic acids directly to their corresponding sulfonyl fluorides, although this can sometimes require harsh conditions. nih.gov DAST is also effective in the fluorination of a wide range of other functional groups, including alcohols and carbonyls. researchgate.netsigmaaldrich.com

Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) : As an electrophilic fluorinating agent, Selectfluor is user-friendly and stable. sigmaaldrich.com It has been employed in the synthesis of sulfonyl fluorides from various precursors, including in photocatalytic systems with organotrifluoroborates and a sulfur dioxide source. nih.gov

Pyridinium Poly(hydrogen fluoride) (Olah's Reagent) : This reagent is a stabilized form of hydrogen fluoride that is easier and safer to handle than anhydrous HF. tcichemicals.comresearchgate.netsigmaaldrich.comsigmaaldrich.com It is a potent fluorinating agent used for a variety of transformations, including the conversion of sulfonyl chlorides to sulfonyl fluorides.

Table 2: Overview of Modern Fluorinating Agents for Sulfonyl Fluoride Synthesis

| Fluorinating Agent | Type | Key Features | Typical Substrates | Reference |

| AISF | Electrophilic | Solid, stable, safe SO₂F₂ surrogate | Phenols, Amines | sigmaaldrich.comenamine.net |

| DAST | Nucleophilic | Versatile, potent | Sulfonic acids, Alcohols, Carbonyls | researchgate.netsigmaaldrich.comnih.gov |

| Selectfluor | Electrophilic | Stable, user-friendly | Organoboron compounds (with SO₂ source) | nih.govsigmaaldrich.com |

| Pyridinium Poly(HF) | Nucleophilic | Stabilized HF, potent | Sulfonyl chlorides | tcichemicals.comresearchgate.net |

Flow Chemistry Approaches for Gaseous Reagents

The application of flow chemistry has revolutionized the synthesis of sulfonyl fluorides, particularly when employing hazardous gaseous reagents such as sulfuryl fluoride (SO₂F₂) and thionyl fluoride (SOF₂). nih.govresearchgate.netnih.gov These continuous-flow processes offer significant advantages in terms of safety, reaction control, and scalability.

One notable approach involves the in-situ generation of thionyl fluoride from commodity chemicals like thionyl chloride (SOCl₂) and potassium fluoride (KF) within a microfluidic device. researchgate.netnih.gov This method allows for the safe production and immediate consumption of the toxic gas, minimizing handling risks. The generated SOF₂ can then react with a suitable precursor to yield the desired sulfonyl fluoride. While not specifically documented for this compound, this methodology has been successfully applied to a wide range of carboxylic acids to produce acyl fluorides, demonstrating its potential for adaptation. researchgate.netnih.gov

Similarly, electrochemical flow processes provide a powerful tool for the synthesis of sulfonyl fluorides. The electrochemical oxidative coupling of thiols and potassium fluoride in a continuous-flow reactor has been shown to be a scalable and efficient method, significantly reducing reaction times compared to batch processes. tue.nl This technique has been successfully applied to various thiols and could be a viable route for the synthesis of this compound from the corresponding thiol precursor. tue.nl

Table 1: Comparison of Batch vs. Flow Synthesis for a Representative Sulfonyl Fluoride

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | 6 - 36 hours | 5 minutes |

| Scalability | Challenging | Readily Scalable (up to 10 mmol demonstrated) |

| Safety | Handling of bulk hazardous reagents | In-situ generation and consumption of hazardous reagents |

| Process Control | Limited | Precise control over reaction parameters |

Data adapted from a study on the electrochemical synthesis of a sulfonyl fluoride. tue.nl

Development of Efficient and Scalable Synthetic Pathways for this compound

The development of efficient and scalable synthetic routes is crucial for the practical application of this compound. Several strategies developed for the broader class of sulfonyl fluorides are applicable.

A common and scalable method involves the conversion of sulfonic acids or their salts to sulfonyl fluorides. nih.gov One approach utilizes a one-pot, two-step protocol where a sulfonic acid is first converted to the corresponding sulfonyl chloride using reagents like cyanuric chloride, followed by a halogen exchange reaction with a fluoride source such as potassium hydrogen fluoride (KHF₂). mdpi.com Another strategy employs thionyl fluoride for the direct deoxyfluorination of sulfonic acid sodium salts, affording high yields in short reaction times. nih.gov

The direct synthesis from thiols also presents a scalable option. Oxidative coupling of thiols with a fluoride source, often facilitated by electrochemical methods in a flow system, provides a direct and efficient route to sulfonyl fluorides. tue.nl This method avoids the need to pre-form a sulfonyl chloride intermediate.

Furthermore, a novel metal- and catalyst-free one-pot synthesis of sulfonyl fluorides from aryltriazenes has been developed, offering a gram-scale synthesis route. researchgate.net While demonstrated for aryl derivatives, the underlying chemistry could potentially be adapted for the synthesis of aliphatic sulfonyl fluorides like this compound.

Table 2: Examples of Scalable Sulfonyl Fluoride Synthesis Methods

| Starting Material | Reagents | Key Features |

| Sulfonic Acids | Cyanuric chloride, KHF₂ | One-pot, two-step process mdpi.com |

| Sulfonic Acid Salts | Thionyl fluoride | High yields, short reaction times nih.gov |

| Thiols | Electrochemical oxidation, KF | Continuous flow, scalable tue.nl |

| Aryltriazenes | DABSO, NFSI, TFA | Metal-free, gram-scale researchgate.net |

Stereoselective Synthesis of this compound and its Analogs

Achieving stereoselectivity in the synthesis of this compound and its analogs is of significant interest, particularly for applications in medicinal chemistry and chemical biology. The principles of stereoselective synthesis of glycosyl fluorides, which share the oxane ring system, provide a strong foundation for developing such methods. nih.gov

The synthesis of glycosyl fluorides often yields a mixture of anomers. However, reaction conditions can be tuned to favor the formation of a specific stereoisomer. For instance, in the photochemical fluorination of some benzylated hexoses, a preference for the β-anomer has been observed. nih.gov

Table 3: Anomeric Selectivity in the Synthesis of Representative Glycosyl Fluorides

| Substrate | Anomeric Ratio (α:β) | Yield (%) |

| Benzylated Glucose Derivative | ~1:3 | 85 |

| Benzylated Mannose Derivative | ~1:1 | 69 |

| Benzylated Galactose Derivative | ~1:4 | 81 |

Data from a study on the photocatalytic generation of glycosyl fluorides. nih.gov

Reactivity and Reaction Mechanisms of Oxan 2 Ylmethanesulfonyl Fluoride

Electrophilic Nature of the Sulfonyl Fluoride (B91410) Moiety

The sulfonyl fluoride group in oxan-2-ylmethanesulfonyl fluoride is characterized by a highly electrophilic sulfur(VI) center. This electrophilicity arises from the strong electron-withdrawing effects of the two oxygen atoms and the fluorine atom bonded to the sulfur. This renders the sulfur atom susceptible to attack by nucleophiles. The stability of the sulfonyl fluoride group is notable when compared to its sulfonyl chloride counterpart, which is often more reactive and prone to decomposition. The attenuated electrophilicity of sulfonyl fluorides, however, allows for greater selectivity in reactions. princeton.edu

Nucleophilic Substitution Reactions Involving the Sulfonyl Fluoride Group

The cornerstone of the reactivity of this compound is the nucleophilic substitution at the sulfur atom, a process central to its application in synthesis.

Reactions with Amines to Form Sulfonamides

A primary application of sulfonyl fluorides is the synthesis of sulfonamides through reactions with primary and secondary amines. This reaction is a fundamental transformation in medicinal chemistry due to the prevalence of the sulfonamide functional group in pharmaceuticals. The reaction of this compound with an amine proceeds via nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable S-N bond.

Recent advancements have led to the development of catalytic methods to facilitate this transformation, particularly for less reactive or sterically hindered substrates. For instance, the use of calcium triflimide [Ca(NTf2)2] as a Lewis acid has been shown to activate sulfonyl fluorides towards nucleophilic addition with a wide array of amines, affording the corresponding sulfonamides in good yields. nih.gov Another effective catalytic system involves the combination of 1-hydroxybenzotriazole (B26582) (HOBt) and silicon additives, which promotes the amidation of sulfonyl fluorides under mild conditions. chemrxiv.org

Table 1: Examples of Catalytic Systems for Sulfonamide Formation from Sulfonyl Fluorides and Amines

| Catalyst/Activator | Amine Scope | General Yields | Reference |

| Calcium triflimide [Ca(NTf2)2] | Aromatic and aliphatic | Good to excellent | nih.gov |

| 1-Hydroxybenzotriazole (HOBt) / Silicon additives | Broad, including sterically hindered | 87-99% | chemrxiv.org |

Sulfur(VI) Fluoride Exchange (SuFEx) Click Reactions

The reaction of sulfonyl fluorides with nucleophiles has been termed a "click" reaction, specifically Sulfur(VI) Fluoride Exchange (SuFEx), due to its reliability, high efficiency, and broad scope. thieme-connect.de this compound is a potential participant in SuFEx chemistry, where the sulfonyl fluoride acts as a connective hub. nih.govnih.gov This type of reaction allows for the modular assembly of complex molecules by forming robust linkages with various nucleophiles, including amines, phenols, and organolithium reagents. nih.govnih.gov

The SuFEx reaction is characterized by the exchange of the S-F bond for a new bond with a heteroatom or carbon nucleophile. nih.gov The development of biocompatible SuFEx reactions has further expanded the utility of this chemistry to the modification of biomolecules. nih.gov

Alternative Reactivity Pathways (e.g., Defluorosulfonylation)

While the primary reactivity of sulfonyl fluorides involves nucleophilic substitution at the sulfur atom, alternative pathways have been identified. One such pathway is defluorosulfonylation. This reaction has been observed for certain sulfonyl fluorides, such as 3-aryloxetane sulfonyl fluorides, which upon heating with amines undergo loss of SO₂ and fluoride to form a carbocation intermediate that is then trapped by the amine. This pathway is distinct from the expected SuFEx reaction. The stability of the resulting carbocation is a key factor in determining whether this pathway is favored. While this has been documented for strained oxetane (B1205548) rings, the propensity of the less strained oxane derivative to undergo a similar reaction would require specific investigation.

Mechanistic Investigations of Reaction Pathways

The mechanism of nucleophilic substitution at a sulfonyl fluoride typically proceeds through a trigonal bipyramidal intermediate. The incoming nucleophile attacks the sulfur atom, and the fluoride ion acts as the leaving group.

Computational and experimental studies on the amidation of sulfonyl fluorides have provided deeper insights into the reaction mechanism. For instance, in the HOBt-catalyzed amidation, it is proposed that HOBt acts as a nucleophilic catalyst, activating the S(VI)-F bond. chemrxiv.org Density functional theory (DFT) calculations have been employed to model the reaction pathways and intermediates in such transformations. chemrxiv.org

Mechanistic studies of SuFEx reactions have also been a focus of research, with investigations into the role of catalysts and the nature of the transition states. For example, the biocompatible SuFEx reaction of iminosulfur oxydifluorides, derived from thionyl tetrafluoride (SOF₄), has been shown to proceed rapidly in aqueous buffer conditions. nih.gov While direct mechanistic studies on this compound are not widely available, the principles derived from these related systems provide a solid framework for understanding its reactivity.

Computational Chemistry Approaches (e.g., DFT Calculations, Molecular Dynamics)

Computational chemistry provides powerful tools for understanding the reactivity of sulfonyl fluorides. Density Functional Theory (DFT) calculations and molecular dynamics simulations are instrumental in elucidating reaction pathways and the roles of catalysts and solvents. nih.gov

DFT calculations have been employed to investigate the activation of sulfonyl fluorides. For instance, in the synthesis of sulfonamides, DFT studies have helped to rationalize the role of a calcium(II) triflimide salt and hexafluoroisopropanol (HFIP) as a promoter system. acs.org These calculations show how the catalyst can activate the amide and the alkene, facilitating the reaction. acs.org Similarly, in the context of C-S versus S-F bond activation, DFT calculations have shown that both pathways are energetically reasonable, with the C-S activation product being slightly lower in energy in some cases. acs.org

Molecular dynamics simulations, although less commonly cited in the initial search results for this specific compound, are a valuable tool for studying the dynamic behavior of molecules and their interactions over time. These simulations can provide insights into the conformational changes and solvent effects that influence the reactivity of sulfonyl fluorides.

Recent research has also utilized machine learning, in conjunction with DFT calculations, to predict reaction outcomes for the deoxyfluorination of alcohols using sulfonyl fluorides. acs.orgacs.org Neural networks trained on large datasets of DFT-calculated chemical shifts can accurately predict these values for new molecules, aiding in the rational design of reactions. acs.org

Kinetic Studies and Characterization of Reaction Intermediates

Kinetic studies are crucial for understanding the rates and mechanisms of reactions involving sulfonyl fluorides. These studies often involve monitoring the disappearance of reactants and the appearance of products over time, which can provide insights into the reaction order and the rate-determining step.

In the electrochemical synthesis of sulfonyl fluorides from thiols, kinetic experiments have revealed a rapid initial conversion of the thiol to a disulfide intermediate, which is then consumed to form the final sulfonyl fluoride product. acs.org While direct observation of all intermediates can be challenging due to their instability, techniques like 19F NMR spectroscopy have been used to track the progress of these reactions. acs.org

The characterization of reaction intermediates is a key aspect of mechanistic studies. While some intermediates, such as sulfenyl and sulfinyl fluorides, are often too unstable to be isolated, their existence is inferred from the final products and computational studies. acs.orgchemrxiv.org For example, in the synthesis of sulfonyl fluorides from sulfonic acids, a DMF-activated intermediate has been proposed. nih.gov The formation of sulfonic anhydride (B1165640) as a byproduct under certain conditions provides evidence for the involvement of specific intermediates. nih.gov

Activation of Sulfonyl Fluorides via S-F and C-S Bond Cleavage

The activation of the relatively inert sulfonyl fluoride group is a key step in many of its reactions. theballlab.com This activation can occur through the cleavage of either the sulfur-fluorine (S-F) bond or the carbon-sulfur (C-S) bond.

S-F Bond Cleavage: The strong S-F bond makes sulfonyl fluorides generally stable. theballlab.com However, this bond can be activated by various means, including Lewis acids and transition metals. acs.orgacs.org Lewis acids, such as calcium triflimide, can coordinate to the sulfonyl group, making the sulfur atom more electrophilic and susceptible to nucleophilic attack. acs.orgnih.gov Transition metal complexes, particularly those of nickel and palladium, have been shown to activate the S-F bond through oxidative addition. acs.orgchemrxiv.org This activation is of growing interest for catalytic applications. acs.org

C-S Bond Cleavage: The cleavage of the C-S bond in sulfonyl fluorides represents an alternative activation pathway. acs.orgrsc.org This has been observed in reactions catalyzed by nickel(0) complexes, where oxidative addition across the C-S bond can occur. acs.org Computational studies suggest that this pathway is energetically competitive with S-F bond cleavage. acs.org The ability to selectively cleave the C-S bond opens up new possibilities for the use of sulfonyl fluorides in cross-coupling reactions. researchgate.net Photocatalytic methods have also been developed for the C-C bond cleavage and subsequent fluorosulfonylation of cycloalkanols, proceeding through a radical C-C bond cleavage/SO2 insertion/fluorination cascade. nih.gov

The choice between S-F and C-S bond cleavage can be influenced by the specific sulfonyl fluoride, the catalyst, and the reaction conditions. Understanding these factors is crucial for controlling the reactivity and achieving the desired transformation.

Based on a comprehensive review of available scientific literature, there is currently insufficient published research to provide a thorough and detailed article on the specific applications of "this compound" that adheres to the requested outline.

Searches for this compound (CAS 1934981-28-8) primarily yield entries in chemical supplier catalogs, which confirm its existence and provide basic physical properties. americanelements.com However, there is a lack of peer-reviewed studies detailing its specific use as a versatile reagent, its role as a building block in the synthesis of complex molecules (including sulfonamides, sulfamates, and specific heterocyclic systems), or its application in cascade reactions and chemical biology as a covalent probe.

While the broader class of sulfonyl fluorides is well-documented for such applications, the user's strict requirement to focus solely on "this compound" and not introduce information outside this explicit scope prevents the generation of an article based on analogous compounds. Fulfilling the request for "thorough, informative, and scientifically accurate content" for each specified subsection is not possible without the underlying scientific data for this particular molecule.

Applications of Oxan 2 Ylmethanesulfonyl Fluoride in Organic Synthesis

Utilization in Chemical Biology as a Chemical Probe

Mechanism of Covalent Engagement with Nucleophilic Residues (e.g., Lysine (B10760008), Tyrosine, Serine)

The reactivity of Oxan-2-ylmethanesulfonyl fluoride (B91410) and related sulfonyl fluoride (SF) compounds is centered on the electrophilic nature of the sulfur(VI) center. This electrophilicity allows for covalent bond formation with various nucleophilic amino acid residues within proteins. The SF group is considered a privileged warhead in chemical biology because it possesses a favorable balance of stability in aqueous environments and reactivity toward specific biological nucleophiles. nih.gov This reactivity is not limited to a single amino acid but extends to several, including serine, tyrosine, and lysine, depending on the local protein microenvironment. nih.gov

The general mechanism involves a nucleophilic attack on the sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester linkage. This process is often referred to as a Sulfur-Fluoride Exchange (SuFEx) reaction. nih.gov

Engagement with Lysine: The primary amine of a lysine residue can act as a nucleophile, attacking the sulfur atom of the sulfonyl fluoride. This reaction is particularly effective when a lysine residue is located in a suitable position within a protein's binding site, such as the ATP-binding site of many kinases. ucsf.edu The reaction results in the formation of a highly stable sulfonamide bond, effectively leading to irreversible inhibition of the protein. nih.gov Mechanistic studies on the sulfonylation of lysine reveal that the process can proceed through a water-assisted nucleophilic attack, which is often the rate-limiting step. nih.gov The stability of the resulting sulfonamide makes sulfonyl fluorides excellent tools for targeting lysine residues. nih.gov

Engagement with Tyrosine: The hydroxyl group of a tyrosine residue can also engage in a nucleophilic attack on the sulfonyl fluoride warhead. The reaction with tyrosine is highly dependent on proximity and the accessibility of the residue on the protein surface or within a binding pocket. nih.gov Genetically encoded fluorosulfate-L-tyrosine (FSY), a related S(VI)-F compound, has been shown to react selectively with proximal tyrosine, lysine, and histidine residues via the SuFEx mechanism, demonstrating the capability of this chemistry for covalent cross-linking of proteins. nih.gov

Engagement with Serine: Serine is a well-established target for sulfonyl fluorides, particularly the catalytic serine found in serine proteases and hydrolases. nih.gov The reaction involves the nucleophilic attack of the serine hydroxyl group on the electrophilic sulfur center, displacing the fluoride and forming a stable sulfonate ester. nih.gov This covalent modification deactivates the enzyme. The reactivity with serine has made compounds like phenylmethylsulfonyl fluoride (PMSF) and (2-aminoethyl)benzenesulfonyl fluoride (AEBSF) common reagents used as protease inhibitors in cell lysates. nih.govresearchgate.net

| Nucleophilic Residue | Functional Group | Resulting Covalent Bond | Stability |

| Lysine | Primary amine (-NH₂) | Sulfonamide (-SO₂-NH-) | High nih.gov |

| Tyrosine | Hydroxyl (-OH) | Sulfonate Ester (-SO₂-O-) | Moderate to High nih.gov |

| Serine | Hydroxyl (-OH) | Sulfonate Ester (-SO₂-O-) | High nih.gov |

Applications in Chemoproteomics and Activity-Based Protein Profiling

The specific and covalent nature of the reaction between sulfonyl fluorides and protein nucleophiles makes compounds like Oxan-2-ylmethanesulfonyl fluoride valuable tools in chemoproteomics and activity-based protein profiling (ABPP). researchgate.net ABPP is a powerful strategy that utilizes reactive chemical probes to label and identify active enzymes within complex biological systems, such as cell lysates or even living organisms. nih.govresearchgate.net

Probes based on the sulfonyl fluoride scaffold are designed with two key components: the reactive warhead (the SF group) that covalently binds to the target protein, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection, enrichment, and identification. researchgate.net Often, a two-step "click chemistry" approach is used, where the probe contains a small bioorthogonal handle (like an alkyne or azide) that is later ligated to the reporter tag. nih.gov

Chemoproteomic Applications: Sulfonyl fluoride probes have been instrumental in mapping the target engagement of drugs and identifying novel protein-ligand interactions on a proteome-wide scale. For instance, sulfonyl fluoride probes have been developed to broadly profile the kinome (the full complement of protein kinases) in live cells. ucsf.edu One such probe, XO44, was shown to covalently modify up to 133 endogenous kinases by targeting a conserved lysine in the ATP binding site. ucsf.edu This allowed for the quantitative measurement of how an approved drug, dasatinib, interacts with its kinase targets inside the cell, providing crucial information on its selectivity at clinically relevant concentrations. ucsf.edu

Activity-Based Protein Profiling (ABPP): In ABPP, sulfonyl fluoride probes are used to profile the activity of entire enzyme families. By covalently modifying the active site of functional enzymes, these probes provide a direct readout of enzymatic activity. nih.gov For example, an alkynyl-functionalized fatty acid sulfonyl fluoride probe was developed to profile fatty acid-associated proteins in living cells. nih.gov This probe successfully targeted a diverse set of proteins, including many metabolic serine hydrolases involved in fatty acid metabolism, and allowed for the validation of inhibitors for these enzymes. nih.gov The versatility of the sulfonyl fluoride warhead allows for the creation of probes that can target various enzyme classes beyond proteases, including those with functionally important tyrosine or lysine residues. ucsf.edunih.gov

| Application | Technique | Target Residues | Key Outcome |

| Kinase Profiling | Chemoproteomics | Conserved Lysine | Quantified intracellular drug-target engagement ucsf.edu |

| Hydrolase Profiling | ABPP | Catalytic Serine/Tyrosine | Identified active fatty acid-associated proteins nih.gov |

| General Target ID | ABPP | Serine, Tyrosine, Lysine | Discovery of novel liganded sites and off-targets ucsf.edursc.org |

Potential in Polymer Chemistry and Materials Science

The robust and efficient nature of the Sulfur-Fluoride Exchange (SuFEx) reaction, which underpins the reactivity of this compound, has garnered significant interest beyond chemical biology, extending into the fields of polymer chemistry and materials science. researchgate.net SuFEx is considered a next-generation "click chemistry" reaction due to its high specificity, efficiency, and the stability of the resulting covalent linkages, making it an ideal tool for polymer synthesis and modification. researchgate.net

In polymer chemistry, SuFEx reactions can be used for polymerization, connecting monomers equipped with appropriate functional groups. For instance, a monomer containing a sulfonyl fluoride and another with a silylated phenol (B47542) or amine can be reacted to form long polymer chains linked by stable sulfonate or sulfonamide bonds. This method allows for the creation of novel polymers with precisely defined structures and properties. The SuFEx reaction's tolerance to a wide range of functional groups and reaction conditions makes it a versatile platform for synthesizing advanced polymeric materials. researchgate.net

In materials science, this chemistry can be applied to the surface modification of materials or the creation of complex macromolecular architectures and networks. By anchoring sulfonyl fluoride groups to a surface, it becomes possible to covalently attach other molecules containing nucleophilic groups, thereby tailoring the surface properties for specific applications, such as creating biocompatible coatings or functional sensor surfaces. The ability to form strong, stable covalent bonds is critical for the durability and performance of such advanced materials. researchgate.net While fluoropolymers are a well-known class of materials, the application of SuFEx chemistry opens new routes to synthesizing a broader and more diverse range of fluorine-containing polymers and materials. researchgate.netnih.gov

Comparative Studies with Structural Analogs

Comparison with Positional Isomers

The position of the methanesulfonyl fluoride (B91410) group on the oxane ring is expected to significantly influence the compound's reactivity and selectivity. This can be understood by comparing Oxan-2-ylmethanesulfonyl fluoride with its positional isomers, Oxan-3-ylmethanesulfonyl fluoride and Oxan-4-ylmethanesulfonyl fluoride.

Influence of Oxane Ring Substitution on Reactivity and Selectivity

The reactivity of these isomers is largely dictated by the electronic environment and steric hindrance around the sulfonyl fluoride moiety. While specific experimental data on the reactivity of these particular oxane-based compounds is limited in publicly available literature, we can infer their behavior based on well-established principles and studies on analogous systems.

For This compound , the proximity of the ring oxygen to the sulfonyl group could have an inductive electron-withdrawing effect, potentially influencing the electrophilicity of the sulfur atom. This could affect its susceptibility to nucleophilic attack in Sulfur(VI) Fluoride Exchange (SuFEx) reactions. SuFEx chemistry is a cornerstone of "click chemistry," valued for its reliability and specificity in forming strong covalent bonds. sigmaaldrich.com

In contrast, Oxan-4-ylmethanesulfonyl fluoride , with the substituent at the 4-position, would experience a more sterically open environment, and the electronic influence of the ring oxygen would be diminished due to the increased distance. This might lead to different reaction kinetics compared to the 2-substituted isomer.

Oxan-3-ylmethanesulfonyl fluoride represents an intermediate case, where both steric and electronic effects would play a role. The lack of direct symmetry at this position could also introduce additional complexity in its reactions.

The table below provides a theoretical comparison of the expected properties of these positional isomers.

| Compound | Expected Relative Reactivity in SuFEx | Key Influencing Factors |

| This compound | Moderate to High | Inductive effect of ring oxygen, potential for intramolecular interactions. |

| Oxan-3-ylmethanesulfonyl fluoride | Moderate | Balance of steric and electronic effects. |

| Oxan-4-ylmethanesulfonyl fluoride | High | Reduced steric hindrance, minimal electronic influence from the ring oxygen. |

This table is based on theoretical considerations and awaits experimental validation.

Stereochemical Considerations and Diastereoselectivity

Stereochemistry is a critical aspect in the design of bioactive molecules. For substituted oxanes like rac-(2R,6S)-6-methylthis compound , the spatial arrangement of the methyl and methanesulfonyl fluoride groups will be a key determinant in its interactions. The diastereoselectivity of reactions involving such chiral compounds is of paramount importance.

Comparative Reactivity with Other Alicyclic and Heterocyclic Sulfonyl Fluorides

A broader understanding of the chemical behavior of this compound can be gained by comparing it with other cyclic sulfonyl fluorides, particularly the well-studied four-membered oxetane (B1205548) and azetidine (B1206935) analogs.

Four-membered heterocycles like oxetanes and azetidines are sought-after motifs in medicinal chemistry due to their ability to introduce polarity and three-dimensionality into drug candidates. chemrxiv.orgnih.gov Oxetane sulfonyl fluorides (OSFs) and azetidine sulfonyl fluorides (ASFs) have been shown to undergo a unique defluorosulfonylation (deFS) reaction pathway upon mild thermal activation. chemrxiv.orgdigitellinc.com This reaction proceeds through the formation of a carbocation, which can then be trapped by a wide range of nucleophiles. digitellinc.com This contrasts with the more traditional SuFEx pathway, which involves direct nucleophilic attack at the sulfur atom. springernature.com

The reactivity of these small-ring sulfonyl fluorides is driven by the inherent ring strain of the four-membered ring. chemrxiv.org Upon formation of the carbocation, the relief of this strain provides a thermodynamic driving force for the reaction.

In comparison, the six-membered oxane ring is significantly less strained. Therefore, This compound is less likely to undergo a similar defluorosulfonylation reaction under the same mild conditions. It is expected to predominantly react via the SuFEx pathway, where the sulfonyl fluoride group itself is the reactive center.

The following table summarizes the comparative reactivity of these heterocyclic sulfonyl fluorides.

| Compound Type | Dominant Reaction Pathway | Driving Force |

| Oxetane Sulfonyl Fluorides | Defluorosulfonylation (deFS) | Relief of ring strain, formation of a stable carbocation. springernature.com |

| Azetidine Sulfonyl Fluorides | Defluorosulfonylation (deFS) | Relief of ring strain, formation of a stable carbocation. chemrxiv.org |

| Oxane Sulfonyl Fluorides | Sulfur(VI) Fluoride Exchange (SuFEx) | Electrophilicity of the sulfur atom. |

Future Research Directions and Perspectives

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The sulfonyl fluoride (B91410) functional group is renowned for its unique balance of stability and latent reactivity, making it a cornerstone of SuFEx click chemistry. thieme-connect.comdntb.gov.ua This reactivity, primarily centered on the exchange of the fluoride atom with various nucleophiles, opens avenues for creating diverse molecular connections. ccspublishing.org.cn Future research on Oxan-2-ylmethanesulfonyl fluoride will likely delve into its participation in established SuFEx reactions and explore novel transformations.

The presence of the oxane ring adjacent to the sulfonyl fluoride moiety introduces intriguing possibilities for modulating its reactivity. The oxane ring, a saturated heterocycle, is generally stable but can influence the electronic environment of the neighboring sulfonyl group. acs.orgrsc.org Investigations could focus on how the ring's oxygen atom might participate in or influence catalytic cycles, potentially leading to new intramolecular cyclization strategies or stereoselective transformations.

Furthermore, the development of catalytic systems to activate the robust S-F bond under mild conditions is a key area of research. acs.orgnih.gov For this compound, this could involve transition-metal-catalyzed processes or organocatalytic methods to facilitate reactions with a broader range of carbon, nitrogen, and oxygen nucleophiles. thieme-connect.comresearchgate.net Such studies would expand the synthetic utility of this compound beyond conventional SuFEx chemistry.

Development of Greener and Sustainable Synthetic Methodologies

The increasing emphasis on sustainable chemistry necessitates the development of environmentally benign methods for synthesizing key chemical building blocks. digitellinc.commiragenews.com Traditional routes to sulfonyl fluorides often rely on harsh reagents or conditions. miragenews.comeurekalert.org Future research will undoubtedly focus on greener pathways to this compound.

Recent advancements have demonstrated the synthesis of sulfonyl fluorides from more readily available and stable precursors like thiols, disulfides, and sulfonic acids using eco-friendly oxidants and fluorine sources. sciencedaily.comacs.orgresearchgate.net One promising approach involves the use of potassium fluoride (KF) as the fluorine source in aqueous media or with green oxidants like sodium hypochlorite (B82951) pentahydrate. digitellinc.comacs.orgresearchgate.net Applying these one-pot or stepwise protocols to an oxane-containing thiol or disulfide precursor could provide an efficient and sustainable route to this compound.

The table below summarizes modern, greener approaches for the synthesis of sulfonyl fluorides, which could be adapted for this compound.

| Precursor | Reagents | Key Advantages |

| Thiols/Disulfides | KF, NaOCl·5H₂O | Utilizes stable substrates, green oxidant, and avoids harsh reagents. acs.orgresearchgate.net |

| Thiols/Disulfides | SHC5®, KF | Safe, cost-effective, high efficiency, and produces non-toxic salt byproducts. miragenews.comeurekalert.orgsciencedaily.com |

| Sulfonyl Chlorides | Surfactant, Fluoride Source | Enables nucleophilic fluorination in water, a green solvent. digitellinc.com |

| Aryldiazonium Salts | Na₂S₂O₅, Selectfluor | Copper-free Sandmeyer-type reaction with a convenient sulfur dioxide source. organic-chemistry.org |

These methodologies align with the principles of green chemistry by minimizing waste, avoiding toxic reagents, and improving atom economy, making the production of this compound more scalable and environmentally responsible. eurekalert.orgsciencedaily.com

Advanced Applications in Complex Chemical Systems and Targeted Chemical Biology

The sulfonyl fluoride moiety is considered a "privileged warhead" in chemical biology due to its ideal balance of stability in aqueous environments and reactivity with specific amino acid residues in proteins. rsc.orgenamine.net This has led to its widespread use in the development of covalent inhibitors and chemical probes for target identification and validation. ccspublishing.org.cnrsc.org

This compound is a prime candidate for development into a highly specific chemical probe. The sulfonyl fluoride group can covalently bind to a range of nucleophilic amino acid residues, not limited to the canonical serine, but also including lysine (B10760008), tyrosine, threonine, cysteine, and histidine, depending on the protein's local environment. rsc.orgenamine.net

Table of Amino Acid Residues Targeted by Sulfonyl Fluorides

| Amino Acid | Type of Residue |

|---|---|

| Serine | Nucleophilic |

| Threonine | Nucleophilic |

| Lysine | Nucleophilic |

| Tyrosine | Nucleophilic |

| Cysteine | Nucleophilic |

| Histidine | Nucleophilic |

Source: rsc.orgenamine.net

The oxane ring in this compound could play a crucial role in its biological applications. In medicinal chemistry, oxetane (B1205548) and oxane rings are often incorporated into drug candidates to improve physicochemical properties such as solubility, metabolic stability, and cell permeability, while reducing lipophilicity. acs.orgnih.gov The compact, polar, and sp³-rich character of the oxane moiety could guide the molecule to specific binding pockets or enhance its drug-like properties. nih.gov Future research could therefore focus on synthesizing derivatives of this compound as potential covalent modulators for enzymes like proteases or kinases, where the oxane ring helps to achieve target selectivity and favorable pharmacokinetic profiles. rsc.org

Interdisciplinary Research Opportunities in Chemical Sciences and Materials Discovery

The unique properties of the sulfonyl fluoride group extend beyond biology into materials science. ccspublishing.org.cnmiragenews.com The robust nature of the S-F bond and its orthogonal reactivity make it an excellent handle for polymer synthesis and modification. ccspublishing.org.cn Research into this compound could open up interdisciplinary opportunities in the creation of novel polymers and functional materials.

By leveraging SuFEx polymerization, this compound could be used as a monomer or a cross-linking agent to create polymers with unique backbones containing -SO₂- linkages. ccspublishing.org.cn The incorporation of the oxane ring into the polymer structure could impart desirable properties such as altered solubility, thermal stability, or biocompatibility. This could lead to the development of new materials for biomedical applications, such as drug delivery systems or advanced coatings.

Furthermore, the intersection of fluorine chemistry, heterocyclic chemistry, and computational science presents another frontier. princeton.edu Machine learning algorithms could be employed to predict the reactivity of this compound with various substrates or its binding affinity to biological targets. princeton.edu This synergy between experimental and computational chemistry could accelerate the discovery of new reactions and applications, solidifying the role of compounds like this compound in the next generation of chemical and materials innovation.

Q & A

Q. Why might recrystallization of this compound fail, and how can this be addressed?

- Methodology : Common issues include:

- Solvent polarity mismatch : Test binary mixtures (e.g., ethyl acetate/hexane) to find optimal solubility gradients.

- Impurity interference : Pre-purify via flash chromatography before recrystallization.

- Temperature gradients : Use slow cooling (1°C/min) to promote crystal nucleation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.